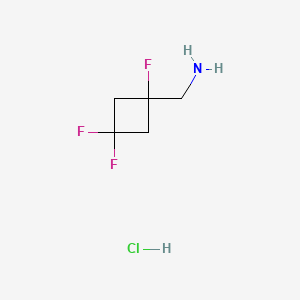
(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H8F3N.ClH . It is known for its unique structure, which includes a trifluorocyclobutyl group attached to a methanamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride typically involves the reaction of a trifluorocyclobutyl precursor with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluorocyclobutyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist of extracellular messengers, thereby modulating various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and other signaling pathways.
Comparison with Similar Compounds
(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride can be compared with similar compounds such as:
(3,3-Difluorocyclobutyl)methanamine hydrochloride: This compound has a similar structure but with two fluorine atoms instead of three.
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride: This compound includes a methyl group in addition to the difluorocyclobutyl group. The uniqueness of this compound lies in its trifluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C5H9ClF3N |
|---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
(1,3,3-trifluorocyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4(3-9)1-5(7,8)2-4;/h1-3,9H2;1H |
InChI Key |
VYRWZUGNJIMVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















